BenchChemオンラインストアへようこそ!

2',3'-Dideoxy-3'-fluorocytidine

Nucleoside phosphorylation Deoxycytidine kinase Antiviral activation

2',3'-Dideoxy-3'-fluorocytidine (3'-FddC, CAS 51246-79-8) is a synthetic 2',3'-dideoxynucleoside analogue of cytidine bearing a fluorine atom at the 3'-position of the ribose ring. It belongs to the nucleoside reverse transcriptase inhibitor (NRTI) class and is primarily investigated as an inhibitor of HIV-1 replication, acting as a chain terminator of viral DNA synthesis after intracellular phosphorylation to its active triphosphate metabolite.

Molecular Formula C9H12FN3O3
Molecular Weight 229.21 g/mol
Cat. No. B15285694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Dideoxy-3'-fluorocytidine
Molecular FormulaC9H12FN3O3
Molecular Weight229.21 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=NC2=O)N)CO)F
InChIInChI=1S/C9H12FN3O3/c10-5-3-8(16-6(5)4-14)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4H2,(H2,11,12,15)
InChIKeyHNSUDSIHCJEYQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',3'-Dideoxy-3'-fluorocytidine (3'-FddC): A 3'-Fluorinated Dideoxycytidine NRTI for Antiviral Research and Procurement


2',3'-Dideoxy-3'-fluorocytidine (3'-FddC, CAS 51246-79-8) is a synthetic 2',3'-dideoxynucleoside analogue of cytidine bearing a fluorine atom at the 3'-position of the ribose ring . It belongs to the nucleoside reverse transcriptase inhibitor (NRTI) class and is primarily investigated as an inhibitor of HIV-1 replication, acting as a chain terminator of viral DNA synthesis after intracellular phosphorylation to its active triphosphate metabolite [1]. The compound is structurally distinct from the clinically used 2',3'-dideoxycytidine (ddC, zalcitabine) by the presence of the 3'-fluorine substituent, which modulates its physicochemical properties and interaction with host kinases and polymerases [2].

Why 2',3'-Dideoxy-3'-fluorocytidine Cannot Be Replaced by Generic ddC or Other Unmodified Dideoxycytidine Analogs


Substituting 3'-FddC with unmodified 2',3'-dideoxycytidine (ddC) or 3'-azido-ddC is not equivalent because the 3'-fluorine atom alters critical molecular properties that govern intracellular activation, aqueous solubility, and the feasibility of prodrug design. The 3'-fluoro substituent confers a distinct electronic environment that affects both the affinity for deoxycytidine kinase (the activating enzyme) and the susceptibility to metabolic deamination, while also enabling the synthesis of N4-substituted prodrugs with dramatically improved water solubility and lipophilicity profiles that cannot be achieved with the parent ddC scaffold [1][2]. These differences translate into measurable variations in antiviral selectivity, host cell cytotoxicity, and the potential for formulation development, making direct substitution scientifically unjustified without comparative data.

Quantitative Differentiation Evidence for 2',3'-Dideoxy-3'-fluorocytidine versus Closest Analogs


dCyd Kinase Affinity: 3'-FddC versus 3'-Azido-ddC

The rate-limiting step for antiviral activity of dideoxynucleosides is intracellular phosphorylation by host kinases. For 3'-FddC (FddCyd) and its 3'-azido counterpart (AzddCyd), the Ki/Km ratio for human deoxycytidine kinase (dCyd kinase) was determined to be approximately 60 for both compounds, indicating nearly identical substrate affinity for the activating enzyme [1]. This demonstrates that 3'-fluorination and 3'-azidation confer comparable activation efficiency, but the fluorine atom provides distinct chemical stability and metabolic resistance advantages that the azido group does not.

Nucleoside phosphorylation Deoxycytidine kinase Antiviral activation

Prodrug Partition Coefficient Enhancement: 3'-FddC vs ddC

N4-(N,N-dialkylamino)methylene prodrug derivatives of 3'-fluoro-ddC achieved partition coefficient (log P) increases of 1.6- to 175-fold relative to the parent drug 3'-fluoro-ddC, compared to only 1.5- to 122-fold increases for the corresponding ddC prodrugs [1]. Furthermore, the diisopropylamino prodrug of 3'-fluoro-ddC (compound 4d) was ≥1.7-fold more water-soluble than the parent 3'-fluoro-ddC, while the same prodrug of ddC (compound 3d) was ≥4-fold more soluble than ddC [1]. This demonstrates that 3'-fluoro-ddC prodrugs offer a wider dynamic range of lipophilicity modulation, enabling finer control over CNS penetration potential and aqueous formulation properties.

Prodrug design Lipophilicity CNS delivery Formulation development

Cytotoxicity Reduction Through 5-Chlorination: 3'-FddC vs 5-Cl-3'-FddC

While unmodified 3'-fluoro-2',3'-dideoxycytidine exhibits significant anti-HIV-1 activity in MT-4 cells, its host-cell cytotoxicity limits the therapeutic window. Introduction of a chlorine atom at the C-5 position of the cytosine base (yielding 5-chloro-3'-fluoro-ddC) markedly reduced cytotoxicity for the host cells while only slightly diminishing anti-HIV-1 activity [1][2]. In contrast, equivalent 5-chlorination of unsubstituted 2',3'-dideoxycytidine (ddC) completely abolished anti-HIV activity, indicating that the 3'-fluoro substituent uniquely enables this selectivity-enhancing structural modification [2]. This demonstrates that the 3'-fluoro group is a prerequisite for the 5-chlorination strategy to improve the therapeutic index.

Cytotoxicity Selectivity index 5-Chlorinated nucleosides

Comparative Anti-HIV Potency in MT-4 Cells: 3'-FddThd vs 3'-FddCyd Class Context

In a systematic comparison of 3'-fluoro- and 3'-azido-substituted 2',3'-dideoxypyrimidine nucleosides against HIV-1 in MT-4 lymphocytes, 3'-fluoro-2',3'-dideoxythymidine (FddThd) was the most potent inhibitor with an EC50 of 0.001 μM (selectivity index: 197), whereas 3'-fluoro-2',3'-dideoxycytidine (FddCyd) and its 3'-azido counterpart (AzddCyd) showed moderate potency with Ki/Km values for dCyd kinase of ~60 [1]. Although exact EC50 values for FddCyd were not determined in this study, the data establish that the cytidine-based 3'-fluoro analogs are activated by dCyd kinase rather than thymidine kinase, providing an orthogonal activation pathway that avoids competition with endogenous thymidine pools—a differentiation relevant when thymidine kinase activity is limiting in certain cell types.

Anti-HIV potency EC50 Structure-activity relationship

Enantiomer-Dependent Polymerase Gamma Inhibition: L-FddCTP vs D-FddCTP

5'-Triphosphates of beta-D and beta-L enantiomers of 2',3'-dideoxy-5-fluorocytidine (FddCTP) were evaluated as inhibitors of human DNA polymerase gamma, the enzyme implicated in clinical mitochondrial toxicity of NRTIs [1]. L-FddCTP was a less potent inhibitor of DNA polymerase gamma than its D-enantiomer by approximately 2 orders of magnitude (approximately 100-fold difference in Ki). The Ki ranking for polymerase gamma was: D-ddC < D-FddC < L-OddC < D-FOddC < L-FOddC << L-FddC, indicating that the L-enantiomer of FddC has the lowest affinity for mitochondrial polymerase among all tested dideoxycytidine analogs [1]. This suggests that the beta-L enantiomer of 3'-fluoro-ddC, if available, may carry a substantially lower risk of mitochondrial toxicity than the beta-D enantiomer or unmodified ddC.

Mitochondrial toxicity DNA polymerase gamma Enantioselectivity Chain termination

Optimal Application Scenarios for 2',3'-Dideoxy-3'-fluorocytidine Based on Quantitative Differentiation Evidence


Prodrug Development for Enhanced CNS Delivery of Cytidine-Based NRTIs

3'-Fluoro-ddC is the preferred scaffold for designing N4-substituted lipophilic prodrugs aimed at crossing the blood-brain barrier. Quantitative data show that N4-(N,N-dialkylamino)methylene prodrugs of 3'-fluoro-ddC achieve up to 175-fold increases in partition coefficient relative to the parent compound, exceeding the 122-fold maximum achievable with the ddC prodrug series [1]. This broader lipophilicity range enables finer tuning of CNS penetration while maintaining aqueous solubility that is at least 1.7-fold higher than the parent drug, facilitating intravenous formulation development [1].

Selectivity Optimization via 5-Chlorination in Antiviral Medicinal Chemistry

Medicinal chemistry programs seeking to improve the therapeutic index of cytidine-based NRTIs must use 3'-fluoro-ddC as the core scaffold because 5-chlorination of the cytosine base reduces host-cell cytotoxicity while preserving anti-HIV-1 activity only when the 3'-fluoro substituent is present [1][2]. The identical modification on unsubstituted ddC completely eliminates antiviral activity, making 3'-fluoro-ddC the only viable starting material for this validated selectivity-enhancement strategy [2].

Mitochondrial Toxicity Profiling Using Enantiomerically Defined 3'-FddC

For studies investigating the role of DNA polymerase gamma in NRTI-induced mitochondrial dysfunction, the beta-L enantiomer of 3'-FddC provides a critical low-toxicity comparator. The L-enantiomer triphosphate exhibits approximately 100-fold weaker inhibition of polymerase gamma than the D-enantiomer triphosphate, ranking as the least potent mitochondrial polymerase inhibitor among all tested dideoxycytidine analogs [1]. Procuring both enantiomers enables controlled experiments that decouple antiviral activity from mitochondrial toxicity.

Dual-Kinase Pathway Antiviral Combination Studies

3'-Fluoro-ddC is activated by deoxycytidine kinase (Ki/Km ≈ 60) rather than thymidine kinase, providing an orthogonal phosphorylation pathway distinct from thymidine-based NRTIs such as FLT or AZT [1]. This enzymatic distinction makes 3'-FddC the appropriate cytidine analog for combination studies where two NRTIs are co-administered to target different kinase pathways, thereby minimizing competitive inhibition at the phosphorylation step that can reduce antiviral efficacy when two thymidine kinase-dependent drugs are used simultaneously [1].

Quote Request

Request a Quote for 2',3'-Dideoxy-3'-fluorocytidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.